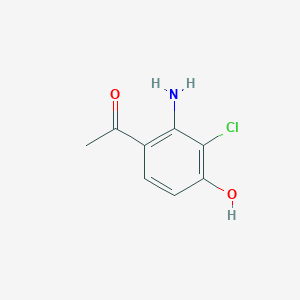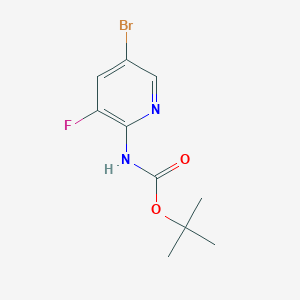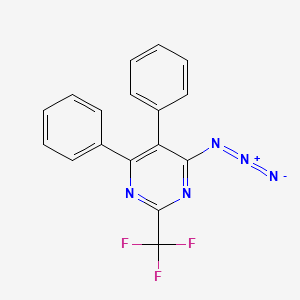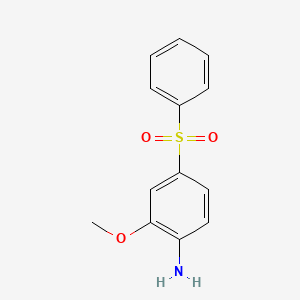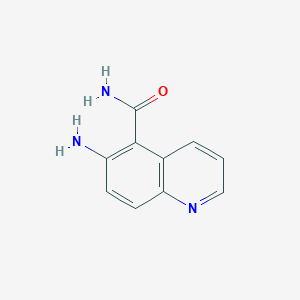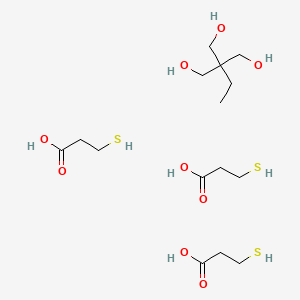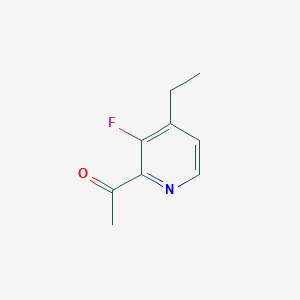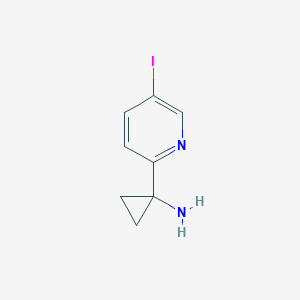![molecular formula C11H11NO3S B8583195 5-[(4-methoxyphenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B8583195.png)
5-[(4-methoxyphenyl)methyl]-1,3-thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(4-methoxyphenyl)methyl]-1,3-thiazolidine-2,4-dione is an organic compound belonging to the thiazolidinedione class. Thiazolidinediones are known for their diverse biological activities, including antidiabetic, anti-inflammatory, and anticancer properties. This compound features a thiazolidinedione core substituted with a 4-methoxybenzyl group, which imparts unique chemical and biological characteristics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-[(4-methoxyphenyl)methyl]-1,3-thiazolidine-2,4-dione typically involves the reaction of 4-methoxybenzyl chloride with thiazolidinedione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality and efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the reduced thiazolidinedione derivatives.
Substitution: Formation of substituted thiazolidinedione derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its role in modulating biological pathways, including its effects on enzyme activity and gene expression.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diabetes, cancer, and inflammatory diseases.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 5-[(4-methoxyphenyl)methyl]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound is known to activate peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating glucose and lipid metabolism. By binding to PPARs, the compound modulates the expression of genes involved in these metabolic pathways, leading to improved insulin sensitivity and anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
Rosiglitazone: Another thiazolidinedione derivative used as an antidiabetic agent.
Pioglitazone: A thiazolidinedione with similar antidiabetic properties.
Troglitazone: An older thiazolidinedione that was withdrawn from the market due to safety concerns.
Comparison: 5-[(4-methoxyphenyl)methyl]-1,3-thiazolidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike other thiazolidinediones, this compound may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for further research and development.
Propriétés
Formule moléculaire |
C11H11NO3S |
|---|---|
Poids moléculaire |
237.28 g/mol |
Nom IUPAC |
5-[(4-methoxyphenyl)methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C11H11NO3S/c1-15-8-4-2-7(3-5-8)6-9-10(13)12-11(14)16-9/h2-5,9H,6H2,1H3,(H,12,13,14) |
Clé InChI |
MLEYEAMBTJOEKR-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)CC2C(=O)NC(=O)S2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

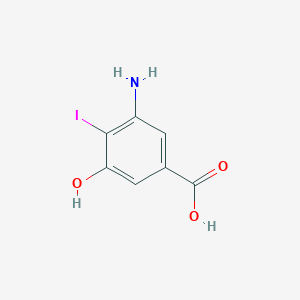
![Ethyl 4-amino-2,6-dimethylthieno[2,3-b]pyridine-5-carboxylate](/img/structure/B8583135.png)
![Phosphoric triamide, tris[tris(dimethylamino)phosphoranylidene]-](/img/structure/B8583137.png)
![3-Methyl-2-[pyridine-3-carbonyl-amino]-pentanoic acid](/img/structure/B8583146.png)
